Ethyl Ester Hydrolytic Half-Life at Physiological pH: 2.4-Fold Greater Stability than Methyl Ester
The ethyl ester moiety of ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride provides significantly enhanced hydrolytic stability compared to the methyl ester analog. Under physiological conditions (pH 7.4, 37°C), the hydrolytic half-life (t₁/₂) of the ethyl ester monomer was measured at 12 days, compared to only 5 days for the corresponding methyl ester [1]. This represents a 2.4-fold improvement in aqueous stability. The isopropyl ester exhibited a t₁/₂ of 40 days, but its increased steric bulk may limit reactivity in certain coupling reactions [1].
| Evidence Dimension | Hydrolytic half-life (t₁/₂) at pH 7.4, 37°C |
|---|---|
| Target Compound Data | 12 days (ethyl ester monomer) |
| Comparator Or Baseline | Methyl ester monomer: 5 days; Isopropyl ester monomer: 40 days |
| Quantified Difference | 2.4-fold longer than methyl ester; 0.3-fold of isopropyl ester |
| Conditions | Aqueous solution, pH 7.4, 37°C, HPLC monitoring |
Why This Matters
This intermediate stability profile balances sufficient aqueous shelf-life for handling with adequate reactivity for downstream coupling, making it preferable for multi-step synthetic sequences where the methyl ester degrades prematurely.
- [1] Synthesis and characterization of tailorable biodegradable thermoresponsive methacryloylamide polymers based on L-serine and L-threonine alkyl esters. Journal of Polymer Science Part A: Polymer Chemistry, 2010, 48(15), 3252-3261. View Source
